molecular formula C24H21N3O5S2 B2588409 N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899963-83-8

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2588409
CAS No.: 899963-83-8
M. Wt: 495.57
InChI Key: DHTZRGLUFIWQQS-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide (referred to as the target compound) is a benzamide derivative featuring a thiazole core substituted with acetyl and phenyl groups, coupled with a sulfamoyl benzamide moiety modified with furan-2-ylmethyl and methyl groups. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-16(28)22-21(17-7-4-3-5-8-17)25-24(33-22)26-23(29)18-10-12-20(13-11-18)34(30,31)27(2)15-19-9-6-14-32-19/h3-14H,15H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTZRGLUFIWQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, with CAS number 899963-83-8, represents a novel compound with potential therapeutic applications. Its complex structure incorporates thiazole and furan moieties, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O5S2C_{24}H_{21}N_{3}O_{5}S_{2} with a molecular weight of 495.6 g/mol. The structure features a thiazole ring, a furan side chain, and a sulfonamide group, which are critical for its biological activity.

PropertyValue
CAS Number899963-83-8
Molecular FormulaC24H21N3O5S2
Molecular Weight495.6 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing thiazole and furan rings have been shown to exhibit significant antimicrobial properties. Studies indicate that derivatives of these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Thiazole derivatives are known to possess anticancer activities. Research suggests that compounds similar to this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The sulfonamide group in this compound may interact with specific enzymes, potentially inhibiting their activity. This mechanism is common in drugs targeting bacterial infections and certain cancer types .

Biological Activity Studies

Several studies have evaluated the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : In vitro tests showed that related thiazole compounds exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria. For instance, a related furan derivative demonstrated superior activity against Pseudomonas fluorescens compared to standard antibiotics .
  • Anticancer Activity : A study involving thiazole derivatives indicated that certain modifications could enhance their anticancer properties. Compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Enzyme Inhibition Studies : Research has shown that thiazole-based compounds can inhibit carbonic anhydrases, which are enzymes involved in many physiological processes. The inhibition constants (IC50 values) for these compounds suggest strong potential for therapeutic applications in conditions like glaucoma and obesity .

Case Studies

  • Case Study 1 : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties. The most active compound demonstrated an IC50 value significantly lower than conventional antibiotics, indicating its potential as a new antimicrobial agent .
  • Case Study 2 : In a study focusing on anticancer activity, thiazole derivatives were tested against breast cancer cell lines, showing effective inhibition of cell proliferation at micromolar concentrations .

Scientific Research Applications

Antimicrobial Applications

Research indicates that thiazole derivatives, including N-(5-acetyl-4-phenylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, exhibit significant antimicrobial properties. A study highlighted that compounds with similar thiazole structures demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The compound was tested at a concentration of 1 µg/mL, showing notable antibacterial activity.

Case Study: Antimicrobial Efficacy

CompoundTarget OrganismActivity
N-(5-acetyl-4-phenylthiazol-2-yl)S. aureusSignificant antibacterial activity
N-(5-acetyl-4-phenylthiazol-2-yl)E. coliSignificant antibacterial activity

Anticancer Research

The compound has also been investigated for its anticancer properties. Thiazole-based compounds are known for their ability to inhibit cancer cell proliferation. In particular, derivatives have shown promising results against various cancer cell lines, including human leukemia cells.

Case Study: Anticancer Activity

In a study examining the effects of thiazole derivatives on K562 leukemia cells, it was found that specific modifications to the thiazole ring enhanced cytotoxicity. The structure-activity relationship (SAR) indicated that the presence of certain functional groups significantly impacted the compound’s efficacy against cancer cells.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves standard organic synthesis techniques such as refluxing and purification through crystallization or chromatography. The mechanisms by which this compound exerts its biological effects are still under investigation but may involve interaction with specific cellular pathways that regulate cell growth and apoptosis.

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The N-methyl-N-(furan-2-ylmethyl)sulfamoyl group is a key reactive site.
Key Reactions:

  • Nucleophilic Substitution : The sulfamoyl group may undergo nucleophilic displacement with amines or alcohols under alkaline conditions, forming sulfonamide derivatives .

  • Hydrolysis : Acidic hydrolysis can cleave the sulfamoyl bond, yielding sulfonic acid and secondary amine byproducts .

Conditions and Outcomes

Reaction TypeConditionsProductsSource
Nucleophilic substitutionAlkaline media, 50–80°CSubstituted sulfonamides (e.g., aryl/alkyl derivatives)
Acid hydrolysisHCl/H₂O (1:1), reflux4-Sulfobenzoic acid + N-methyl-N-(furan-2-ylmethyl)amine

Thiazole Ring Modifications

The 5-acetyl-4-phenylthiazole moiety exhibits electrophilic and nucleophilic reactivity.
Key Reactions:

  • Electrophilic Substitution : The thiazole ring undergoes halogenation or nitration at the 5-position due to electron-withdrawing acetyl and phenyl groups .

  • Oxidation : The acetyl group can be oxidized to a carboxylic acid under strong oxidants (e.g., KMnO₄).

Representative Data

Reaction TypeReagents/ConditionsOutcomeYieldSource
BrominationBr₂/FeBr₃, 0°C5-Bromo-4-phenylthiazole derivative~65%
Acetyl oxidationKMnO₄, H₂O, 100°C5-Carboxy-4-phenylthiazole72%

Benzamide Core Transformations

The benzamide scaffold participates in hydrolysis and coupling reactions.
Key Reactions:

  • Hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the amide bond, producing 4-sulfamoylbenzoic acid and 5-acetyl-4-phenylthiazol-2-amine .

  • Cross-Coupling : Suzuki-Miyaura coupling at the phenyl group enables aryl functionalization .

Experimental Insights

Reaction TypeConditionsProductsNotesSource
Amide hydrolysisNaOH (2M), ethanol, refluxBenzoic acid + thiazole aminepH-dependent selectivity
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 80°CBiaryl derivatives (e.g., biphenyl)Requires boronic acid

Furan Ring Reactivity

The tetrahydrofuran-derived methyl group exhibits stability under mild conditions but may engage in oxidation or ring-opening reactions.
Key Reactions:

  • Oxidation : MnO₂ or mCPBA oxidizes the furan ring to a γ-lactone .

  • Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ cleaves the furan ring, forming diketone intermediates .

Reaction TypeConditionsOutcomeApplicationSource
OxidationmCPBA, CH₂Cl₂, 25°CFuran → γ-lactoneBioactive analog synthesis
Acidic ring openingH₂SO₄ (conc.), 60°C2-Butenedione + formaldehydeLimited synthetic utility

Stereochemical and Mechanistic Considerations

  • Steric Effects : Bulky substituents (e.g., phenyl, acetyl) hinder reactions at the thiazole C-2 position .

  • Hydrogen Bonding : The sulfamoyl group’s N–H participates in intermolecular interactions, influencing crystallization and reactivity .

Limitations and Research Gaps

  • Empirical Data : Detailed kinetic studies and spectroscopic evidence (e.g., NMR, XRD) for specific reactions are lacking in published literature .

  • Biological Relevance : While sulfonamide derivatives show kinase inhibition and antiviral activity , the biological reactivity of this compound remains underexplored.

Comparison with Similar Compounds

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (PubChem CID: 3540279)

  • Structural Differences : The sulfamoyl group in this analog is substituted with two 2-methoxyethyl groups instead of the furan-2-ylmethyl and methyl groups in the target compound.

N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyl-thiazol-2-yl)benzamide (Compound 6)

  • Structural Differences : The sulfamoyl group is linked to a 2-oxoethylamine chain, which is further connected to a 4-phenylthiazole moiety.

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives

  • Structural Differences : These compounds replace the sulfamoyl-thiazole system with a dioxothiazolidine-methylidene group.
  • Implications : The dioxothiazolidine ring introduces electron-withdrawing properties, which could alter reactivity and metabolic stability compared to the acetyl-thiazole group in the target compound.

Bioactivity Trends

  • Thiazole Derivatives : Compounds with thiazole cores (e.g., Compound 6) have demonstrated moderate to high antimicrobial and anticancer activities in preliminary bioassays.
  • Furan vs. Methoxyethyl Substituents : The furan group in the target compound may enhance interactions with aromatic residues in enzyme active sites, whereas methoxyethyl groups in CID 3540279 could improve solubility but reduce target binding.

Physicochemical Properties

Property Target Compound PubChem CID 3540279 Compound 6
Molecular Weight ~529 g/mol (estimated) 601.67 g/mol ~600 g/mol (estimated)
LogP (Lipophilicity) ~3.2 (moderate) ~2.1 (lower due to polar groups) ~3.5 (higher due to thiazole)
Solubility Moderate in DMSO High in polar solvents Low in aqueous media

Q & A

Basic Research Question

  • NMR Analysis : Assign 1H/13C NMR signals by comparing with structurally related compounds. For example, the acetyl group (δ ~2.6 ppm in 1H NMR; δ ~200–210 ppm in 13C NMR) and furan protons (δ ~6.3–7.4 ppm) should align with data from benzamide-thiazole hybrids .
  • X-ray Crystallography : Use SHELXL for refinement. The thiazole-benzamide planar system may exhibit intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing crystal packing, as seen in N-(5-chloro-thiazol-2-yl)benzamide derivatives .

What computational strategies are effective for predicting the biological activity of this compound, particularly its enzyme inhibition potential?

Advanced Research Question

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to dock the compound into target enzymes (e.g., PFOR or kinase domains). The acetyl-thiazole moiety may mimic ATP-binding motifs, while the sulfamoyl group could interact with catalytic lysine residues, as observed in nitazoxanide analogs .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity. Compare with antitumor thiazole derivatives (e.g., IC50 values <10 μM for similar sulfonamides) .

How can researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., t1/2 >30 min) to identify rapid degradation. The furan group may undergo cytochrome P450 oxidation, reducing bioavailability .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility, as hydrophobic benzamide-thiazole hybrids often exhibit poor aqueous solubility (<10 μM) .
  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma concentrations and tissue distribution. Adjust dosing regimens if Cmax values fall below IC50 thresholds .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of analogs with modified sulfamoyl or thiazole substituents?

Advanced Research Question

  • Fragment-Based Design : Synthesize analogs replacing the furan-methyl group with pyridine or piperazine (e.g., 4-{[4-(2-furoyl)-1-piperazinyl]methyl} derivatives) and test against enzyme panels .
  • Bioisosteric Replacement : Substitute the acetyl group with trifluoroacetyl or cyano to modulate electron-withdrawing effects. Compare IC50 shifts in kinase inhibition assays .
  • Crystallographic SAR : Resolve co-crystal structures with target proteins (e.g., SphK1 kinase) to identify key binding interactions, such as π-π stacking between phenylthiazole and tyrosine residues .

How can researchers reconcile discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by rotational isomerism in the sulfamoyl group?

Q. Methodological Approach

  • Variable Temperature NMR : Perform experiments at 298–323 K to observe coalescence of split peaks, confirming restricted rotation around the N–S bond .
  • DFT Calculations : Use Gaussian09 to model rotational barriers. For N-methylsulfamoyl groups, barriers >15 kcal/mol may cause observable splitting at room temperature .

What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Basic Research Question

  • Strict Anhydrous Conditions : Use molecular sieves for sulfamoyl coupling steps to prevent hydrolysis .
  • Purification Protocols : Standardize flash chromatography (e.g., 60% ethyl acetate/hexane) and validate purity via HPLC (C18 column, >95% purity) .
  • Batch-to-Batch Analysis : Compare melting points (expected range: 190–235°C for similar sulfonamides) and elemental analysis (%C, %H within ±0.4% of theoretical) .

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